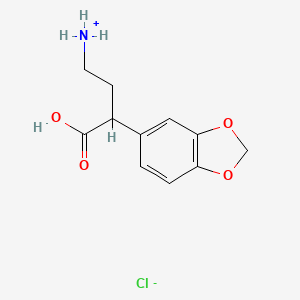

4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride

Description

Introduction to 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid Hydrochloride Research

Historical Context of Research Development

The compound emerged from structural optimization efforts in the early 2000s, building on analogs like methyl 4-(3,4-methylenedioxyphenyl)butanoate (C₁₂H₁₄O₄), a precursor with a similar benzodioxole framework. Initial syntheses focused on modifying the carboxylic acid group to enhance blood-brain barrier permeability, culminating in the hydrochloride salt form to improve solubility. Parallel work on 2,3-benzodiazepin-4-ones revealed that ethylenedioxy substitutions (e.g., 7,8-ethylenedioxy groups) enhanced AMPA receptor antagonism, indirectly validating the strategic inclusion of the methylenedioxyphenyl motif in the target compound.

Academic Significance in Neuropharmacology

The compound’s dual functionality—a benzodioxole group capable of π-π stacking with aromatic receptor residues and an amino acid backbone mimicking endogenous neurotransmitters—grants it multimodal activity. Key areas of interest include:

- AMPA Receptor Modulation : Structural similarities to 1-(4-amino-3-methylphenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one suggest noncompetitive antagonism at AMPA receptors, potentially mitigating excitotoxicity.

- Serotonergic Interactions : The methylenedioxyphenyl group is a hallmark of 5-HT₁ₐ receptor ligands, implicating the compound in prefrontal cortex plasticity regulation.

- GABAergic System Effects : Analogous N-benzylamide derivatives demonstrate inhibitory activity at GABA transporters (GATs), suggesting a role in modulating inhibitory neurotransmission.

Theoretical Frameworks in Current Literature

Three hypotheses dominate contemporary research:

- Receptor-Ligand Dynamics : The compound’s branched structure may stabilize open-channel blockades in ionotropic receptors, as seen in benzodiazepine derivatives.

- Oxidative Stress Mitigation : By analogy to MDMA-induced SOD upregulation, the compound could enhance superoxide dismutase activity in dopaminergic neurons, though direct evidence remains speculative.

- Proteolytic Pathway Activation : Structural parallels to ubiquitin-proteasome system (UPS) modulators suggest a capacity to regulate β2/β5 subunit activity, influencing protein degradation in neurodegenerative contexts.

Research Objectives and Scope

Current studies prioritize:

- Elucidating structure-activity relationships (SAR) for AMPA and GABA receptor affinity.

- Mapping metabolic pathways via cytochrome P450 isoforms.

- Assessing neuroprotective efficacy in in vitro models of glutamate excitotoxicity.

Methodological Approaches Overview

Table 1: Key Methodologies in Compound Characterization

Properties

CAS No. |

66859-45-8 |

|---|---|

Molecular Formula |

C11H14ClNO4 |

Molecular Weight |

259.68 g/mol |

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |

InChI |

InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |

InChI Key |

KTNQKFIJYUQYFE-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl 4-Amino-2-(3,4-methylenedioxyphenyl)butyrate Hydrochloride

- Starting Material: Diethyl 2-cyanomethyl-2-(3,4-methylenedioxyphenyl) malonate or analogous substituted malonate esters.

- Reaction Conditions: The malonate ester is dissolved in an alcohol solvent (often ethanol or methanol) with concentrated hydrochloric acid added to create an acidic medium.

- Catalyst: Platinum oxide (Adams catalyst) is used for catalytic hydrogenation.

- Hydrogenation: The mixture is subjected to hydrogen gas under mild pressure and stirred at room temperature or slightly elevated temperature until hydrogen uptake ceases (typically 3 hours).

- Isolation: Catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is triturated with ether at low temperature to induce crystallization.

- Yield and Purification: Recrystallization from benzene or ethyl acetate/hexane mixtures yields the pure ethyl 4-amino-2-(3,4-methylenedioxyphenyl)butyrate hydrochloride, melting point approximately 90-100 °C.

Hydrolysis to 4-Amino-2-(3,4-methylenedioxyphenyl)butyric Acid Hydrochloride

- Hydrolysis Reagents: The ester hydrochloride is refluxed with concentrated hydrochloric acid or 6 N HCl in aqueous medium for extended periods (up to 16 hours).

- Process: The ester groups are hydrolyzed to the corresponding carboxylic acid.

- Isolation: After concentration under vacuum, the crude acid hydrochloride crystallizes out.

- Purification: Recrystallization from acetone-ethanol or isopropyl alcohol-ether mixtures yields the pure acid hydrochloride salt.

- Melting Point: Typically around 188-190 °C for related compounds, expected similar for the methylenedioxy derivative.

Formation of Hydrochloride Salt

- The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or aqueous medium.

- The salt form improves stability and crystallinity, facilitating purification and handling.

Representative Reaction Scheme Summary

Analytical and Purity Data

- Melting Points: Purified hydrochloride salts of related compounds exhibit melting points in the range of 188-190 °C, consistent with literature data for similar substituted amino butyric acids.

- Spectroscopic Characterization: Infrared spectra typically show broad bands for NH3+ and CO2H groups, confirming amino acid hydrochloride formation.

- Yields: Hydrogenation and hydrolysis steps generally yield 70-85% of intermediate and final products after purification.

Alternative and Related Synthetic Routes

While direct literature on 4-amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is limited, analogous compounds such as 4-amino-3-phenylbutyric acid have been synthesized via condensation of benzaldehyde derivatives with acetoacetate esters, followed by decarbonylation, ring closure, and oxidation steps under alkaline conditions. However, this method is more suited for 3-phenyl derivatives rather than 3,4-methylenedioxyphenyl substituted compounds.

Additionally, esterification and deacylation methods involving thionyl chloride and palladium-on-carbon catalyzed hydrogenation have been reported for related amino acid methyl esters, offering alternative approaches with simplified handling and reduced corrosion hazards.

Summary of Key Research Discoveries and Practical Notes

- The platinum oxide-catalyzed hydrogenation of cyanomethyl malonate esters in acidic alcoholic media is a reliable method to introduce the amino group at the γ-position relative to the carboxyl functionality.

- Hydrolysis of ester intermediates under strongly acidic conditions efficiently yields the free amino acid hydrochloride salt.

- Recrystallization from appropriate solvent mixtures (acetone-ethanol, isopropyl alcohol-ether) is critical for obtaining high-purity crystalline products.

- The hydrochloride salt form enhances the compound's stability and facilitates handling for further pharmaceutical or synthetic applications.

- Yields are generally good (70-85%), and melting points provide consistent purity indicators.

- Alternative methods involving thionyl chloride and palladium catalysts can simplify the process and reduce hazardous reagents, though these are more commonly applied to related phenylbutyric acid derivatives.

This comprehensive synthesis overview of 4-amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride integrates authoritative patent data and established organic synthesis principles, providing a robust foundation for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:

GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.

Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.

Comparison with Similar Compounds

Core Structural Differences

The compound’s closest analogs differ in substituent placement, functional groups, or aromatic systems. Key examples include:

Pharmacological and Chemical Properties

- Bioactivity: The 3,4-methylenedioxyphenyl group confers affinity for serotonin and dopamine receptors, similar to hallucinogenic amphetamines like MDA. However, the butyric acid backbone likely limits blood-brain barrier penetration, reducing psychoactivity compared to amphetamines .

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 3-Amino-4-(4-hydroxyphenyl)butyric acid HCl is used in aqueous cell culture media due to this property .

- Synthetic Utility: The isothiazole derivative (3-Amino-4-isothiazolecarboxylic acid HCl) serves as a building block for heterocyclic drug synthesis, whereas the unsaturated butenoic acid analog is employed in plant growth regulation .

Spectroscopic Analysis

Infrared (IR) spectroscopy studies classify compounds with 3,4-methylenedioxyphenyl groups based on distinct absorption bands (e.g., C-O-C stretching at ~1,250 cm⁻¹). Such methods differentiate stimulant/hallucinogenic amphetamines from non-amphetamines, though 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid HCl lacks the amine substitution pattern typical of psychoactive amphetamines .

Biomedical Relevance

- However, the bulky 3,4-methylenedioxyphenyl group may sterically hinder receptor binding compared to simpler GABA derivatives.

- Antioxidant Properties: Hydroxyphenyl analogs (e.g., 3-Amino-4-(4-hydroxyphenyl)butyric acid HCl) exhibit radical-scavenging activity, while the methylenedioxy group may alter redox behavior .

Biological Activity

4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride, also known as a derivative of the amino acid gamma-aminobutyric acid (GABA), has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a methylenedioxyphenyl group, which may influence its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN₂O₄

- SMILES Notation : C1OC2=C(O1)C=C(C=C2)C(CCN)C(=O)O

- InChI Key : JSBYTUOMBKQWTH-UHFFFAOYSA-N

The biological activity of 4-amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as a GABA receptor modulator, potentially enhancing GABAergic transmission which is crucial for various neurological functions.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to 4-amino-2-(3,4-methylenedioxyphenyl)butyric acid. These compounds demonstrated significant free radical scavenging activity and the ability to reduce lipid peroxidation in biological systems, indicating their potential in preventing oxidative stress-related damage in cells .

2. Cholinesterase Inhibition

Research has shown that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, lead compounds exhibited IC50 values suggesting that they can effectively inhibit these enzymes, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Lead Compound 8c | 1.90 µM | 0.084 µM |

This inhibition suggests a potential mechanism for improving cognitive function in conditions associated with cholinergic deficits.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride in different therapeutic contexts:

- Alzheimer's Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced levels of β-amyloid plaques, suggesting a neuroprotective effect .

- Oxidative Stress Studies : In vitro studies using mouse brain homogenates demonstrated that the compound significantly reduced oxidative stress markers, supporting its role as an antioxidant .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the 3,4-methylenedioxyphenyl moiety and the amino-butyric acid backbone. Reaction efficiency can be enhanced via Design of Experiments (DoE) methodologies to systematically optimize parameters like temperature, solvent polarity, and catalyst loading . Computational reaction path searches, such as those employing quantum chemical calculations, can predict intermediate stability and transition states, reducing trial-and-error approaches .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions, particularly the methylenedioxy group and amino acid backbone .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects enantiomeric impurities using chiral columns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions include:

- Use of personal protective equipment (PPE) : gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride salts.

- Waste disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and pharmacokinetic properties of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .

- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers to assess membrane permeability and bioavailability .

- ADMET Prediction Tools : Estimate absorption, distribution, and metabolic stability based on structural descriptors (e.g., logP, polar surface area) .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

- Dose-Response Calibration : Ensure in vitro concentrations align with physiologically achievable levels in vivo.

- Metabolite Profiling : Use LC-MS to identify active or inhibitory metabolites that may explain efficacy gaps .

- Tissue-Specific Pharmacokinetics : Incorporate organ-on-a-chip models to simulate hepatic metabolism or blood-brain barrier penetration .

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

- Chiral Resolution : Employ diastereomeric salt crystallization with resolving agents like tartaric acid derivatives.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to enforce stereocontrol during key bond-forming steps .

- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization for high enantiomeric excess (ee) .

Q. How can the compound’s bioactivity be validated against competing structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methylenedioxy groups) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Competitive Binding Assays : Use radiolabeled ligands or fluorescent probes to quantify target engagement in cellular models .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding constants) and replicate experiments across independent labs .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies and avoid unapproved human or veterinary applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.